molecular formula C9H7ClN2O5S2 B1303484 Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate CAS No. 388088-70-8

Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1303484
CAS RN: 388088-70-8
M. Wt: 322.7 g/mol
InChI Key: IDEJMYVAFDHGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[5-(chlorosulfonyl)thien-2-yl]-1,2,4-oxadiazole-5-carboxylate is a compound that is likely to be of interest due to its structural features, which include a thiophene ring, a sulfonyl group, and an oxadiazole ring. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of starting materials that can undergo cyclization reactions. For instance, the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate involves hydrazinolysis and cyclization starting from 2,3-dichloropyridine, achieving a total yield of 43.1% . Similarly, Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate is synthesized through heterocyclization reactions with carbon disulfide and halo compounds to yield various heterocyclic derivatives . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reagents that would facilitate the formation of the oxadiazole ring and the introduction of the sulfonyl group.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using crystallographic data, as seen in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . The presence of substituents on the thiophene and oxadiazole rings in this compound would likely influence its molecular conformation and electronic properties, which could be elucidated through similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds containing oxadiazole rings can be quite diverse. For example, the carbohydrazide derivative obtained from the condensation of a 3,4-dipyrrol-1-ylthienothiophene with hydrazine can be further treated with carbon disulfide or phenyl isothiocyanate to afford oxadiazole or triazole derivatives . This suggests that the oxadiazole ring in this compound could potentially undergo similar reactions, allowing for the synthesis of a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like oxadiazoles are influenced by their functional groups and molecular structure. For instance, the fungicidal activity of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles against Rhizoctonia solani suggests that the oxadiazole ring can impart significant biological activity to these molecules . The presence of a chlorosulfonyl group in this compound could also affect its solubility, stability, and reactivity, which would be important considerations in the development of potential applications for this compound.

Scientific Research Applications

Synthesis and Spectral Analysis

Ethyl 3-[5-(chlorosulfonyl)thien-2-yl]-1,2,4-oxadiazole-5-carboxylate belongs to a class of compounds that have drawn significant attention due to their potential in various scientific applications, primarily because of the 1,3,4-oxadiazole core. This core structure is a crucial component in the synthesis of derivatives with potential biological activities. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the role of 1,3,4-oxadiazole derivatives in producing compounds with moderate to significant antibacterial activity (Khalid et al., 2016).

Building Blocks in Medicinal Chemistry

The versatility of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate as a building block for synthesizing biologically relevant molecules highlights the importance of 1,2,4-oxadiazole derivatives in medicinal chemistry. These compounds serve as bifunctional building blocks that can be integrated into complex molecules with potential therapeutic benefits (Jakopin, 2018).

properties

IUPAC Name

ethyl 3-(5-chlorosulfonylthiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O5S2/c1-2-16-9(13)8-11-7(12-17-8)5-3-4-6(18-5)19(10,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEJMYVAFDHGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381503
Record name Ethyl 3-[5-(chlorosulfonyl)thiophen-2-yl]-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

388088-70-8
Record name Ethyl 3-[5-(chlorosulfonyl)thiophen-2-yl]-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.